

Trisulfo-Cy3-Alkyne CAS number and molecular weight.

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Compound of Interest

Compound Name: Trisulfo-Cy3-Alkyne

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In-Depth Technical Guide: Trisulfo-Cy3-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Trisulfo-Cy3-Alkyne**, a fluorescent probe widely utilized in biological and chemical research for the specific labeling and detection of biomolecules. This document details its chemical and physical properties, provides an indepth experimental protocol for its primary application, and visualizes the experimental workflow for its use.

Core Properties of Trisulfo-Cy3-Alkyne

Trisulfo-Cy3-Alkyne is a water-soluble cyanine dye equipped with a terminal alkyne group. This functional group allows for its covalent attachment to molecules containing an azide group via a highly efficient and specific bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The three sulfonate groups confer excellent water solubility to the dye, which is highly advantageous for biological applications as it minimizes the need for organic co-solvents that can be detrimental to cellular structures and protein function.

Chemical and Physical Data

There are some discrepancies in the reported molecular weight and chemical formula for **Trisulfo-Cy3-Alkyne** across different suppliers. Researchers should consult the certificate of



analysis for the specific lot they are using. The most commonly cited data are presented below.

Property	Value	Source
CAS Number	1895849-34-9	[1][2][3][4]
Molecular Formula	C35H41N3Na2O10S3	[1]
Molecular Weight	805.9 g/mol	[1]
Alternative Molecular Formula	C35H43N3O10S3	[3][5][6]
Alternative Molecular Weight	761.93 g/mol (as free acid)	[3][6]
Excitation Maximum (λex)	~550-555 nm	[1][7]
Emission Maximum (λem)	~566-570 nm	[1][7]
Molar Extinction Coefficient (ε)	~150,000 cm ⁻¹ M ⁻¹	[1][7]
Solubility	Water, DMSO, DMF, Methanol	[1][7]
Purity	≥ 90-95% (HPLC)	[1][6]
Storage	-20°C, protect from light	[1][7]

Note: The discrepancies in molecular weight and formula likely arise from differences in the salt form (e.g., sodium salt vs. free acid) and the inclusion of counter-ions in the reported formula.

Experimental Protocols: Labeling of Azide-Modified Proteins with Trisulfo-Cy3-Alkyne via CuAAC

The following protocol provides a general framework for the labeling of a protein of interest (POI) containing an azide functional group with **Trisulfo-Cy3-Alkyne**. The azide group can be introduced into the protein metabolically, by solid-phase peptide synthesis with an azide-bearing amino acid, or by chemical modification.

Materials and Reagents:

Azide-modified protein of interest (POI-N₃) in an amine-free buffer (e.g., PBS, HEPES).



- Trisulfo-Cy3-Alkyne.
- Copper(II) Sulfate (CuSO₄): 10 mM stock solution in deionized water.
- Copper(I)-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA). Prepare a 20 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).
- Reducing Agent: Sodium Ascorbate. Prepare a fresh 100 mM stock solution in deionized water immediately before use.
- Solvent: Anhydrous DMSO.
- Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis system.

Procedure:

- Preparation of Reagents:
 - Dissolve Trisulfo-Cy3-Alkyne in DMSO to a stock concentration of 10 mM.
 - Prepare a fresh solution of sodium ascorbate (100 mM in water).
 - Prepare the copper catalyst solution by mixing the CuSO₄ stock solution and the THPTA/TBTA ligand stock solution in a 1:2 molar ratio a few minutes prior to use.
- Labeling Reaction:
 - In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.
 - Add Trisulfo-Cy3-Alkyne to the protein solution. A 4 to 50-fold molar excess of the dye over the protein is a common starting point for optimization.
 - Add the pre-mixed copper-ligand solution to a final concentration of 1-2 mM.



- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
- Gently mix the reaction components and incubate at room temperature for 1-2 hours,
 protected from light. The reaction can be performed on a rotator or shaker.
- Purification of the Labeled Protein:
 - Following incubation, remove the unreacted dye and other small molecules by sizeexclusion chromatography or dialysis.
 - For chromatography, equilibrate the column with a suitable buffer (e.g., PBS) and apply the reaction mixture. The labeled protein will elute in the void volume.
 - For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of buffer at 4°C with several buffer changes.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
 - The concentration of the labeled protein and the degree of labeling can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Visualizations

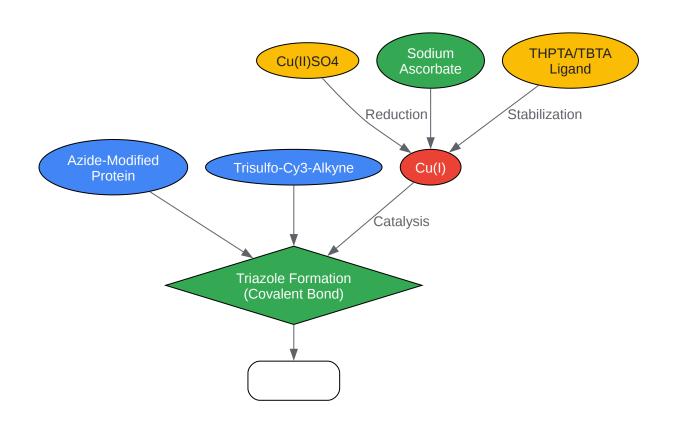
Experimental Workflow for Protein Labeling and Detection

The following diagram illustrates the key steps in the labeling of an azide-modified protein with **Trisulfo-Cy3-Alkyne** and its subsequent detection.









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